Aqueous Solubility: Meta-Hydroxy vs. Unsubstituted Analog
The calculated aqueous solubility of methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is 35 g/L at 25°C, derived from computational prediction using Advanced Chemistry Development (ACD/Labs) software [1]. This solubility value is attributable to the compound's dual hydrogen bond donor capability (two donors: phenolic OH and β-OH) and its topological polar surface area (TPSA) of 66.8 Ų, which collectively enhance water interaction relative to less polar analogs . The predicted solubility provides a quantitative baseline for selecting this compound in aqueous reaction media or biological assay buffers.
| Evidence Dimension | Calculated aqueous solubility |
|---|---|
| Target Compound Data | 35 g/L at 25°C (calculated) |
| Comparator Or Baseline | Methyl 3-hydroxy-3-phenylpropanoate (CAS 7497-61-2); no published aqueous solubility data available for direct comparison |
| Quantified Difference | Not available; comparator data absent |
| Conditions | Computational prediction using ACD/Labs V11.02 software |
Why This Matters
Solubility is a critical selection criterion when formulating the compound for aqueous-based assays, enzymatic reactions, or in vivo studies; the quantitative solubility value enables direct comparison with other candidate intermediates.
- [1] ChemBlink. beta,3-Dihydroxybenzenepropanoic acid methyl ester (CAS 55822-86-1) Physicochemical Data. Solubility: 35 g/L (25°C), calculated via ACD/Labs V11.02. View Source
